Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
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Overview
Description
Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that includes a hydroxyl group, a keto group, and a phenyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion . The general reaction can be represented as:
RCOOH+C2H5OH→RCOOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Ethyl (5R)-5-h
Properties
CAS No. |
735287-46-4 |
---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |
InChI |
InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m0/s1 |
InChI Key |
NWNVDMRKXHDQDL-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@H](C=CC1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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